![molecular formula C18H20 B14361652 3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene] CAS No. 90595-48-5](/img/structure/B14361652.png)
3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is a complex organic compound characterized by its unique spiro structure, which consists of a cyclobutane ring fused to a phenalene moiety. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to scale up the production process efficiently. The choice of solvents, reagents, and reaction conditions are meticulously controlled to achieve the desired product.
化学反应分析
Types of Reactions
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
科学研究应用
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Spiro[cyclopentane-1,2’-phenalene]
- Spiro[cyclohexane-1,2’-phenalene]
- 3,3-Dimethyl-1’H,3’H-spiro[cyclopentane-1,2’-phenalene]
Uniqueness
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 3-position. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90595-48-5 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
3',3'-dimethylspiro[1,3-dihydrophenalene-2,1'-cyclobutane] |
InChI |
InChI=1S/C18H20/c1-17(2)11-18(12-17)9-14-7-3-5-13-6-4-8-15(10-18)16(13)14/h3-8H,9-12H2,1-2H3 |
InChI 键 |
ZLFYFLVPTPZUGT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(C1)CC3=CC=CC4=C3C(=CC=C4)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


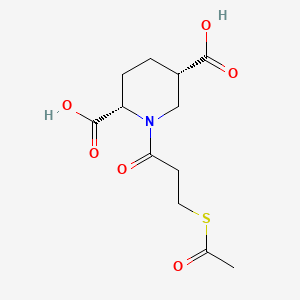
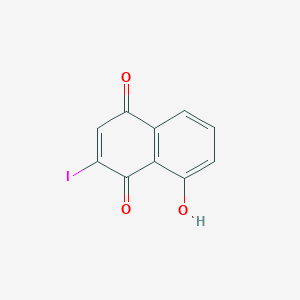
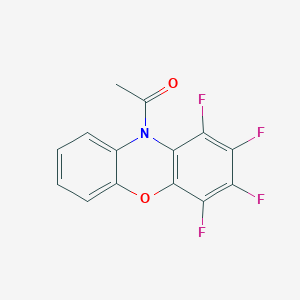
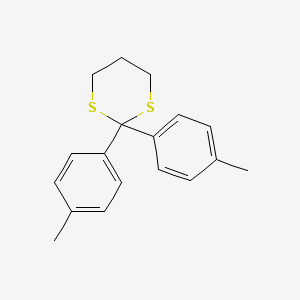
![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
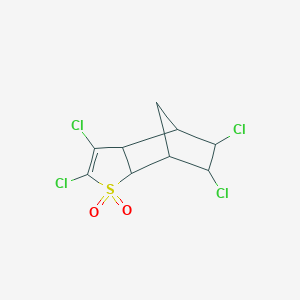
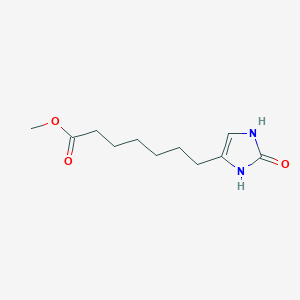
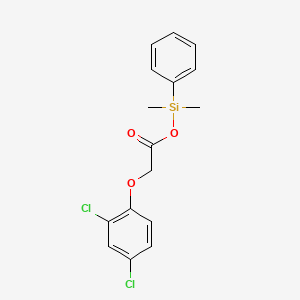
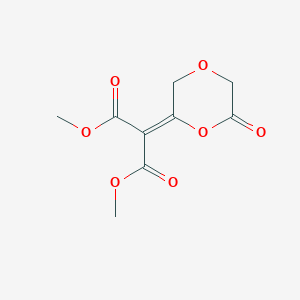
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
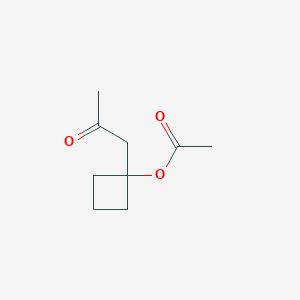
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
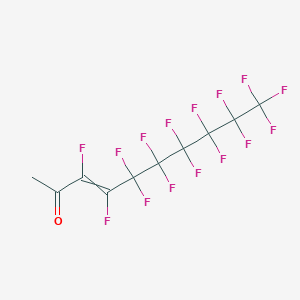
![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
